molecular formula C17H22N2O4S B2963572 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol CAS No. 1396677-95-4

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Cat. No.: B2963572
CAS No.: 1396677-95-4
M. Wt: 350.43
InChI Key: ZGGHEWQHNZUJJL-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a furan ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride, which then reacts with the piperazine ring.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine ring.

    Formation of the Ethanol Moiety: The ethanol moiety is introduced through a reduction reaction, where a suitable reducing agent like sodium borohydride is used to reduce a carbonyl group to an alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a benzyl-substituted piperazine.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol depends on its application:

    Biological Activity: It may interact with specific receptors or enzymes, modulating their activity. The benzylsulfonyl group can enhance binding affinity to certain biological targets.

    Chemical Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The benzylsulfonyl group enhances its binding affinity in biological systems, while the furan ring provides additional reactivity in chemical synthesis.

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-16(17-7-4-12-23-17)13-18-8-10-19(11-9-18)24(21,22)14-15-5-2-1-3-6-15/h1-7,12,16,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHEWQHNZUJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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